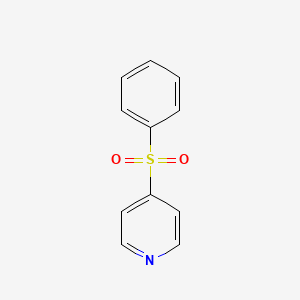

4-(Phenylsulfonyl)pyridine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

39574-19-1 |

|---|---|

分子式 |

C11H9NO2S |

分子量 |

219.26 g/mol |

IUPAC名 |

4-(benzenesulfonyl)pyridine |

InChI |

InChI=1S/C11H9NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-9H |

InChIキー |

GAVOFPGBFXNBPF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=NC=C2 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 4 Phenylsulfonyl Pyridine and Its Derivatives

Direct Sulfonylation Approaches

Direct C-H sulfonylation represents an atom-economical and efficient strategy for the synthesis of pyridyl sulfones, avoiding the need for pre-functionalized starting materials. Various methodologies have been developed, each offering unique advantages in terms of regioselectivity and substrate scope.

C-H Sulfonylation Strategies

A significant challenge in pyridine (B92270) chemistry is the direct and regioselective functionalization of the pyridine ring. researchgate.netrsc.org A novel, one-pot protocol has been developed for the highly C4-selective sulfonylation of pyridines. researchgate.netrsc.orgnih.govdoi.org This method involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by the base-mediated addition of a sulfinic acid salt and subsequent rearomatization. researchgate.netrsc.org

The choice of base is crucial for controlling the regioselectivity. While using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base often results in a mixture of C2 and C4 isomers, employing a sterically more demanding base like N-methylpiperidine effectively blocks the C2 position, leading to high selectivity for the C4-sulfonylated product. researchgate.netdoi.org The proposed mechanism suggests that the reaction proceeds through the formation of an N-triflylpyridinium salt, which then forms a charge-transfer complex with the amine base. researchgate.net Nucleophilic attack of the sulfinate at the C4 position of this complex leads to a dihydropyridine (B1217469) intermediate, which then eliminates triflic acid to yield the final C4-sulfonylated pyridine. researchgate.net

This methodology has been shown to be applicable to a range of substituted pyridines and various sodium sulfinates, providing good yields and high C4 selectivity. doi.org Furthermore, this approach allows for a modular synthesis where the sulfonyl group can be installed from three separate components: the activated pyridinium (B92312) triflate, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an organometallic reagent like phenyl lithium. rsc.orgacs.org

Table 1: Influence of Base and Solvent on Regioselective Sulfonylation of Pyridine

| Entry | Base | Solvent | Yield (%) [a] | C4/C2 Ratio [b] |

|---|---|---|---|---|

| 1 | DABCO | CH₂Cl₂ | 75 | 70:30 |

| 2 | DABCO | CHCl₃ | 76 | 78:22 |

| 3 | N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 |

| 4 | N-methylpiperidine | CHCl₃ | 70 | >95:5 |

| 5 | N-methylpyrrolidine | CH₂Cl₂ | 65 | 75:25 |

| 6 | N-methylpyrrolidine | CHCl₃ | 68 | 80:20 |

Data sourced from multiple studies. researchgate.netdoi.org [a] Yields determined by GC with an internal standard. researchgate.net [b] Regioisomeric ratio determined by ¹H NMR of the crude mixture. researchgate.net

Electrochemical methods offer a sustainable and oxidant-free approach to C-H functionalization. An electrochemical methodology for the meta-sulfonylation of pyridines using nucleophilic sulfinates has been developed. acs.orgnih.govnih.gov This strategy is based on a redox-neutral dearomatization-rearomatization sequence. acs.orgnih.govnih.gov The reaction proceeds through a tandem dearomative cycloaddition, followed by a hydrogen-evolution electrooxidative C-H sulfonation of the resulting oxazino-pyridine intermediate, and finally an acid-promoted rearomatization. acs.orgnih.gov

This electrochemical approach exhibits exclusive regiocontrol for the meta position and demonstrates remarkable compatibility with a wide range of functional groups on both the pyridine and sulfinate coupling partners. acs.orgnih.gov The reaction can be performed at room temperature and has shown potential for scale-up, highlighting its practicality. acs.org This method is particularly noteworthy as it enables the use of nucleophilic sulfinates for the meta-functionalization of pyridines, a transformation that is challenging to achieve through traditional methods. acs.orgnih.govnih.gov The process is applicable to a variety of substituted pyridines and has been used in the late-stage modification of complex molecules. acs.org

Table 2: Electrochemical Meta-C-H Sulfonylation of Pyridines

| Pyridine Substrate | Sulfinate Salt | Solvent System | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine | Sodium benzenesulfinate (B1229208) | MeOH/CPME | 73 | nih.gov |

| 4-Methylpyridine | Sodium benzenesulfinate | MeOH/CPME | 70 | acs.org |

| 3-Chloropyridine | Sodium p-toluenesulfinate | MeOH/CPME | 65 | acs.org |

| 2-Phenylpyridine | Sodium benzenesulfinate | MeOH/CPME | 78 | acs.org |

CPME = Cyclopentyl methyl ether

A distinct approach targets the C-H bonds of alkyl substituents on the pyridine ring, specifically at the picolyl position. The direct conversion of 4-picoline derivatives to the corresponding aryl picolyl sulfones has been achieved by treatment with aryl sulfonyl chlorides and triethylamine (B128534) (Et₃N) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scholaris.cad-nb.infoacs.org This reaction represents a formal sulfonylation of an unactivated picolyl C-H bond. scholaris.cad-nb.info

The proposed mechanism involves the initial N-sulfonylation of the pyridine substrate to form a pyridinium salt. scholaris.caacs.org This activation renders the picolyl protons acidic enough to be deprotonated by triethylamine, leading to the formation of a key 4-alkylidene dihydropyridine intermediate. scholaris.caacs.org This intermediate then reacts with an excess of the sulfonyl chloride, which is activated by DMAP, to yield the picolyl sulfone product after N-desulfonylation. scholaris.ca This method is experimentally straightforward and provides access to synthetically versatile picolyl sulfones, which can be challenging to prepare via other routes like the alkylation of sulfinate anions or the oxidation of picolyl sulfides. scholaris.caacs.org The reaction is compatible with a variety of functional groups on both the 4-alkylpyridine and the aryl sulfonyl chloride. scholaris.canih.gov

Table 3: Sulfonylation of 4-Alkylpyridines with p-Toluenesulfonyl Chloride

| 4-Alkylpyridine | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Ethylpyridine | 1-(Pyridin-4-yl)ethyl-p-tolyl sulfone | 85 | nih.gov |

| 4-Isopropylpyridine | 1-Methyl-1-(pyridin-4-yl)ethyl-p-tolyl sulfone | 82 | nih.gov |

| 4-Benzylpyridine | Phenyl(pyridin-4-yl)methyl-p-tolyl sulfone | 90 | acs.org |

| 4-(tert-Butyl)pyridine | Not reported | - |

Reaction conditions typically involve the 4-alkylpyridine, an aryl sulfonyl chloride, Et₃N, and catalytic DMAP. acs.orgnih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles. However, the direct C4-sulfonylation of unsubstituted pyridine via this approach remains a significant challenge. Most reported methods rely on directing groups to achieve regioselectivity, and often the functionalization occurs at positions other than C4.

For instance, ruthenium-catalyzed remote C-H sulfonylation at the C5 position of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides has been demonstrated. acs.orgnih.gov In this case, the 2-amino-N-aryl group acts as a directing group, forming a ruthenametallacycle intermediate that facilitates sulfonylation at the remote C5 position of the pyridine ring. acs.org Similarly, ruthenium-catalyzed C5-sulfonylation and C3,C5-disulfonylation of 2-pyridones have been achieved, where the pyridone oxygen likely plays a role in directing the catalyst. nih.gov

While methods for the palladium-catalyzed C-H sulfonylation of arenes exist, specific and efficient protocols for the C4-sulfonylation of simple pyridines are not well-established. nih.gov The inherent electronic properties of the pyridine ring and its ability to coordinate to and potentially inhibit metal catalysts present ongoing challenges for developing regioselective C-H functionalization reactions, particularly at the C4 position without the aid of a directing group. rsc.org

Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates

Nucleophilic Aromatic Substitution (SNAr) Based Syntheses

Nucleophilic aromatic substitution (SNAr) is a classical and viable strategy for the synthesis of 4-(phenylsulfonyl)pyridine derivatives, particularly when the pyridine ring is activated by electron-withdrawing groups. The phenylsulfonyl group itself is strongly electron-withdrawing, facilitating further nucleophilic substitutions on the pyridine ring.

This approach is prominently used with highly fluorinated pyridine derivatives. For example, 4-phenylsulfonyl-tetrafluoropyridine serves as a substrate where the fluorine atoms can be sequentially displaced by various nucleophiles. nih.gov The regioselectivity of the substitution is dictated by the electronic effects of the phenylsulfonyl group and the remaining fluorine atoms. Typically, the first nucleophilic attack occurs at the C2 position, para to the activating phenylsulfonyl group. This strategy allows for the synthesis of a variety of polysubstituted pyridine derivatives that would be difficult to access otherwise.

Reaction of Halogenated Pyridines with Sulfinate Salts

A primary and widely utilized method for synthesizing aryl sulfonyl pyridines is the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridine and a sulfinate salt, such as sodium benzenesulfinate. rsc.orgresearchgate.netuiowa.edu This reaction is particularly effective when the halogen is positioned at the 2- or 4-positions of the pyridine ring, as these positions are electronically activated toward nucleophilic attack by the ring nitrogen. The reaction of 4-chloropyridine (B1293800) with sodium benzenesulfinate, often conducted in a polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures, yields this compound. researchgate.netuiowa.eduresearchgate.net The presence of activating groups on the pyridine ring or the use of phase-transfer catalysts can enhance reaction rates and yields. researchgate.net

This approach is not limited to simple halopyridines and has been extended to more complex systems. For instance, various electron-deficient chloropyridines have been successfully coupled with sodium sulfinates in the presence of a catalytic amount of tetrabutylammonium (B224687) chloride (TBACl) in DMAc at 100°C, affording an array of sulfonylated pyridines in good to high yields. researchgate.net

Regioselective Substitution in Perhalogenated Pyridine Systems

Perhalogenated pyridines, such as pentachloropyridine (B147404), serve as valuable precursors for the synthesis of poly-substituted pyridine derivatives. researchgate.net The high degree of halogenation renders the pyridine ring extremely electron-deficient and thus highly susceptible to nucleophilic substitution. In these systems, the regioselectivity of the substitution is a critical factor, often governed by the nature of the nucleophile and the reaction conditions. researchgate.netorgchemres.org

For the synthesis of 4-(phenylsulfonyl)tetrachloropyridine, pentachloropyridine is reacted with sodium benzenesulfinate. researchgate.netresearchgate.netjetir.org The substitution occurs preferentially at the 4-position (para-position). researchgate.netorgchemres.org This regioselectivity is attributed to the fact that attack at the C-4 position results in a more stable Meisenheimer intermediate, where the negative charge is delocalized effectively by the nitrogen atom and the remaining chlorine atoms. While small nucleophiles tend to attack the 4-position, bulkier nucleophiles may favor the less sterically hindered 2-position. orgchemres.org Optimized conditions for the reaction between pentachloropyridine and sodium benzenesulfinate in a 1:2 molar ratio in DMF lead to the formation of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine in high yield. researchgate.net

Exploitation of Perfluoropyridines as Reactive Precursors

Pentafluoropyridine (B1199360) is an exceptionally reactive substrate for nucleophilic aromatic substitution due to the high electronegativity of fluorine, which strongly activates the pyridine ring. researchgate.netbenthamscience.commdpi.com The reaction of pentafluoropyridine with nucleophiles is highly regioselective, with substitution occurring almost exclusively at the 4-position. researchgate.netmdpi.comresearchgate.netrsc.org

The synthesis of 4-(phenylsulfonyl)tetrafluoropyridine is efficiently achieved by reacting pentafluoropyridine with sodium benzenesulfinate. researchgate.netresearchgate.net Conventional methods may require heating the reactants in DMF at high temperatures for extended periods. researchgate.net However, the use of ultrasound irradiation has been shown to dramatically accelerate this reaction, providing excellent yields (93%) in very short reaction times (30 minutes) at room temperature in acetonitrile. researchgate.net This highlights the utility of perfluoropyridines as highly activated and selective precursors for 4-substituted pyridines.

Table 1: Comparison of Synthetic Methods for this compound Derivatives

| Starting Material | Reagent | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pentachloropyridine | Sodium benzenesulfinate | 4-(Phenylsulfonyl)-2,3,5,6-tetrachloropyridine | DMF, elevated temperature | 85-90% | researchgate.netresearchgate.netjetir.org |

| Pentafluoropyridine | Sodium benzenesulfinate | 4-(Phenylsulfonyl)-2,3,5,6-tetrafluoropyridine | Acetonitrile, Ultrasound, rt | 93% | researchgate.net |

| 4-Chloropyridine | Sodium benzenesulfinate | This compound | DMAc, TBACl, 100°C | Good to High | researchgate.net |

Functional Group Interconversion and Derivatization Strategies

Beyond direct substitution, functional group interconversion provides alternative routes to this compound and its derivatives. These methods involve creating the sulfonyl group from other functionalities already present on the pyridine ring.

Sulfonylation reactions offer a direct method to form a C-S bond, typically by reacting an organometallic pyridine species with a sulfonyl chloride or by direct C-H functionalization. nih.govjchemrev.com For instance, the direct C-H sulfonylation of pyridine itself can be achieved by activating the pyridine ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.orgd-nb.info However, this method can sometimes suffer from a lack of regioselectivity, yielding a mixture of C2- and C4-isomers. chemrxiv.orgd-nb.info

More regioselective methods have been developed. A base-mediated approach for the C4-selective C-H sulfonylation of pyridine has been reported, achieving high regioselectivity (C4/C2 ≥ 95:5) for a variety of aryl and heterocyclic sulfinates. chemrxiv.orgd-nb.info Another strategy involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of a base like triethylamine and a catalyst such as DMAP. nih.govacs.org This reaction proceeds through a formal sulfonylation of the unactivated picolyl C–H bond, involving an N-sulfonyl 4-alkylidene dihydropyridine intermediate. nih.govacs.org

An advanced strategy involves the use of "masked" sulfinate groups, which are precursors that can be converted into the desired sulfonyl functionality at a later stage. This approach offers greater flexibility in multi-step syntheses. researchgate.netchemrxiv.orgd-nb.infonih.gov

One such masked sulfinate is rongacyl (sodium hydroxymethanesulfinate), which can be installed onto an activated pyridine ring with high C4-selectivity. chemrxiv.orgd-nb.info The resulting masked sulfinate can then be transformed into the corresponding phenylsulfonyl derivative through a base-mediated cleavage and subsequent electrophilic trapping with a suitable phenyl source. chemrxiv.orgd-nb.info Another class of masked sulfinates are β-nitrile and β-ester sulfones. researchgate.netnih.gov These compounds can be used in palladium-catalyzed cross-coupling reactions where they generate the active sulfinate salt in situ upon treatment with a base. researchgate.netnih.gov This allows for the synthesis of biaryl sulfones, demonstrating the compatibility of the masked sulfinate with transition-metal-catalyzed processes. nih.gov

Introduction of the Phenylsulfonyl Group via Sulfonylation Reactions

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions. For the synthesis of this compound and its derivatives, techniques such as microwave-assisted synthesis and ultrasound irradiation have proven particularly effective.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. orgchemres.orglifesciencesite.comnih.gov For example, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine and sodium iodide showed a 90% reduction in reaction time when using microwave irradiation compared to reflux conditions. orgchemres.org This technology has been applied to various reactions involving diaryl sulfone moieties, including condensations and cycloadditions, to create complex heterocyclic systems. lifesciencesite.comresearchgate.netscribd.com

Sonochemistry, or the use of ultrasound to promote chemical reactions, is another powerful tool. As mentioned previously, the reaction of pentafluoropyridine with sodium benzenesulfinate to yield 4-(phenylsulfonyl)tetrafluoropyridine is dramatically accelerated under ultrasonic irradiation, reducing the reaction time from 22 hours under conventional heating to just 30 minutes. researchgate.netorgchemres.org This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. researchgate.net

Ultrasonic Irradiation in Chemical Synthesis

Ultrasonic irradiation has been established as an effective method for accelerating chemical reactions and improving yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity.

This technique has been successfully applied to the synthesis of halogenated derivatives of this compound. A notable example is the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine from the reaction of pentafluoropyridine with sodium benzenesulfonate. orgchemres.org The use of ultrasonic irradiation dramatically reduces the reaction time and increases the yield compared to conventional thermal methods. orgchemres.org In one study, irradiating the reaction mixture at 0 °C resulted in a 90% yield in just 8 minutes. orgchemres.org This stands in stark contrast to a previously established method which required 10 hours to achieve an 85% yield. orgchemres.org

Similarly, the synthesis of 4-phenylsulfonyl tetrafluoropyridine from pentafluoropyridine and sodium phenylsulfinate was achieved in excellent yield (93%) in only 30 minutes using ultrasound, a significant improvement over a traditional method that required heating at 130 °C for 22 hours to obtain a 67% yield. researchgate.net These findings underscore the efficiency of sonication in promoting nucleophilic aromatic substitution on highly fluorinated pyridine rings.

Comparison of Ultrasonic vs. Conventional Synthesis

| Product | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine | Pentafluoropyridine + Sodium benzenesulfonate | Ultrasonic Irradiation | 8 minutes | 90% | orgchemres.org |

| 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine | Pentafluoropyridine + Sodium benzenesulfonate | Conventional Heating | 10 hours | 85% | orgchemres.org |

| 4-phenylsulfonyl tetrafluoropyridine | Pentafluoropyridine + Sodium phenylsulfinate | Ultrasonic Irradiation | 30 minutes | 93% | researchgate.net |

| 4-phenylsulfonyl tetrafluoropyridine | Pentafluoropyridine + Sodium phenylsulfinate | Conventional Heating | 22 hours | 67% | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, valued for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. tandfonline.com This technique utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform temperature increases throughout the reaction medium.

Several microwave-assisted protocols have been developed for the synthesis of diaryl sulfones, a class that includes this compound. One efficient, metal-free approach involves the coupling of diaryliodonium salts with arenesulfinates in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation. organic-chemistry.orgthieme-connect.com This method provides high yields (82–96%) in very short reaction times (10–30 minutes) and avoids the use of toxic solvents. organic-chemistry.org Another strategy employs a copper(II)-catalyzed cross-coupling of aryl boronic acids with sodium salts of sulfinic acids. tandfonline.com This protocol, conducted in dichloroethane under microwave irradiation at 120 °C, also furnishes diaryl sulfones in very good yields within 20–30 minutes. tandfonline.com

The synthesis of more complex derivatives has also benefited from microwave technology. For instance, various pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives linked to a sulfonyl dibenzene moiety have been synthesized. lifesciencesite.com The key precursor, E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one, was prepared from 1-acetyl-4-(phenylsulfonyl)benzene under microwave irradiation in 20 minutes with a 90% yield, compared to 12 hours and a 70% yield using conventional heating. lifesciencesite.com Subsequent reactions of this enaminone with various amines under microwave conditions were also significantly faster and higher yielding than their conventional counterparts. lifesciencesite.comscribd.com

Microwave-Assisted Synthesis of Diaryl Sulfone Derivatives

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Metal-free coupling | Diaryliodonium salts + Arenesulfinates | MW, PEG-400, 50 °C | 10-30 min | 82-96% | organic-chemistry.org |

| Cu(II)-catalyzed coupling | Aryl boronic acids + Sodium arenesulfinates | MW, Cu(OTf)₂, 120 °C | 20-30 min | Moderate to very good | tandfonline.com |

| Enaminone Synthesis | 1-acetyl-4-(phenylsulfonyl)benzene + DMFDMA | MW (solvent-free) | 20 min | 90% | lifesciencesite.com |

| Enaminone Synthesis | 1-acetyl-4-(phenylsulfonyl)benzene + DMFDMA | Conventional (Toluene) | 12 h | 70% | lifesciencesite.com |

| Pyrimidine Synthesis | Enaminone 3 + Guanidine sulfate | MW, K₂CO₃ | 1 h | 95% | lifesciencesite.com |

| Pyrimidine Synthesis | Enaminone 3 + Guanidine sulfate | Conventional (Ethanol) | 7 h | 85% | lifesciencesite.com |

Multi-Component Reactions for the Construction of Fused Heterocyclic Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org This approach offers significant advantages, including high atom economy, procedural simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. uni-frankfurt.de

An elegant application of MCRs in this context is the one-pot synthesis of thiazolo[3,2-a]pyridine derivatives bearing a phenylsulfonyl group. academie-sciences.fr Specifically, 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles were synthesized through the condensation of an aromatic aldehyde, malononitrile, and 2-phenylsulfonylmethylenethiazolidin-4-one. academie-sciences.fr This reaction efficiently constructs a complex fused heterocyclic system in a single step, with yields ranging from moderate to excellent. The structure of the final product is a direct result of the cascade of bond-forming events inherent to the MCR pathway. academie-sciences.fr MCRs represent a powerful tool for building molecular complexity, and their application is crucial for creating diverse libraries of fused heterocycles containing the phenylsulfonylpyridine core for further investigation. nih.govrsc.org

Multi-Component Synthesis of Thiazolo[3,2-a]pyridine Derivatives

| Product Number | Aromatic Aldehyde | Yield | Reference |

|---|---|---|---|

| 4a | Benzaldehyde | 72% | academie-sciences.fr |

| 4c | 4-Chlorobenzaldehyde | 75% | academie-sciences.fr |

| 4d | 2,6-Dichlorobenzaldehyde | 65% | academie-sciences.fr |

| 4e | 2,4-Dichlorobenzaldehyde | 68% | academie-sciences.fr |

Visible Light-Induced Radical Functionalization

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate reactive radicals from stable precursors.

While direct visible-light functionalization of this compound is not extensively documented, related systems demonstrate the potential of this strategy. For instance, the synthesis of sulfonyl-functionalized dihydrobenzofurans has been achieved through a visible light-induced radical cascade reaction of 2-alkynylarylethers with sodium sulfinates. acs.org This process involves the formation of a sulfonyl radical which adds to the alkyne, initiating a cyclization cascade. acs.org

Furthermore, radical functionalization of heteroaromatic sulfones has been successfully demonstrated. The Molander group showed that heteroaromatic methyl sulfones can undergo Minisci-type reactions with alkyl radicals generated from alkyl silicates using [Ru(bpy)₃]PF₆ as a photocatalyst. rsc.org Another strategy involves the photocatalyzed generation of radicals from carboxylic acids, which then react with 2-(phenylsulfonyl)benzothiazole. rsc.org A recent method has also been developed for the visible-light-induced radical cascade sulfonylation and cyclization to produce indole-fused pyridine derivatives, showcasing a sustainable approach using Ru(bpy)₃Cl₂·6H₂O as the photocatalyst. rsc.org These examples highlight the power of photoredox catalysis to forge new carbon-carbon and carbon-heteroatom bonds on sulfonyl-containing heterocyclic scaffolds, opening new avenues for the synthesis and modification of this compound derivatives. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Phenylsulfonyl Pyridine Derivatives

Nucleophilic Substitution Reactions and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. In derivatives of 4-(phenylsulfonyl)pyridine, the sulfonyl group plays a crucial role in activating the pyridine ring towards nucleophilic attack.

The reactivity and regioselectivity of nucleophilic substitution reactions on pyridine rings are heavily influenced by the electronic and steric nature of both the substituents on the ring and the incoming nucleophile. The pyridine nitrogen itself significantly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. researchgate.net

In the case of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, studies have shown that the steric hindrance of the nucleophile dictates the position of substitution. Less sterically demanding nucleophiles favor attack at the para position (C4), leading to the displacement of the phenylsulfonyl group. Conversely, bulkier nucleophiles preferentially attack the less hindered ortho positions (C2, C6). orgchemres.org This regioselectivity is explained by steric hindrance principles, where the larger nucleophiles face significant steric clash at the more crowded C4 position. orgchemres.org

For 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), the regiochemistry of substitution is governed by the principles of hard and soft acid-base (HSAB) theory. Softer nucleophiles, such as those centered on sulfur, tend to attack the softer electrophilic center at the para-position (C4), displacing the iodo group. In contrast, harder nucleophiles, like those centered on oxygen and nitrogen, preferentially substitute at the harder ortho-positions (C2, C6). orgchemres.org

The introduction of a nitro group, another powerful electron-withdrawing group, further modulates the reactivity. In 3-nitro-2-(phenylsulfonyl)pyridine, the nitro group reduces electron density at the C4 and C6 positions, making them more susceptible to nucleophilic attack. The ortho arrangement of the nitro and sulfonyl groups also introduces steric constraints that can influence the approach of the nucleophile.

The reactivity of phenylsulfonyl pyridine derivatives can be systematically tuned by altering the substituents on the pyridine ring. The introduction of a bromine atom at the meta-position enhances the reactivity towards thiol groups, while an ortho-methyl group can increase the rigidity of the molecule upon conjugation. researchgate.net

The reaction of this compound derivatives with thiol-containing nucleophiles, such as cysteine, is of significant interest for applications in chemical biology, particularly for the site-specific modification of proteins. rsc.org Kinetic studies have been systematically conducted to understand the reactivity of these compounds. rsc.orgacs.org

It has been demonstrated that the reactivity of phenylsulfonyl pyridines with free thiols can be finely tuned by introducing different substituents on the pyridine ring or through metal ion coordination. rsc.org These modifications can alter the reaction rates by several orders of magnitude. rsc.org For instance, in 5-fluoro-4-(phenylsulfonyl)picolinaldehyde, the combination of the phenylsulfonyl and aldehyde groups results in high reactivity of the fluorine substituent towards free thiols. researchgate.net In this specific derivative, the fluorine atom is more reactive than the phenylsulfonyl group. researchgate.net

Quantitative studies have shown that 2-sulfonylpyridines react selectively with biological thiols via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org Density functional theory (DFT) calculations have revealed that the nucleophilic addition of the thiolate anion is the rate-determining step in these reactions. acs.org The reaction proceeds through a stabilized Meisenheimer-complex intermediate. acs.org The reactivity of these compounds is specific to thiols, with no significant reaction observed with other nucleophilic residues like lysine. acs.org

A kinetic assay was developed to monitor the reaction between N-phenylchloroacetamide (a model electrophile) and a variety of thiols. nih.gov The data from this study produced a Brønsted-type plot, which indicated a relatively early transition state with respect to the attack by the thiolate. nih.gov This is consistent with a concerted SN2 mechanism. nih.gov

Table 1: Kinetic Parameters for the Reaction of Phenylsulfonyl Pyridine Derivatives with Cysteine This table is a representative example based on the text. Specific kinetic values would require direct access to the cited experimental data.

| Derivative | Substituent(s) | pH | Relative Reaction Rate |

|---|---|---|---|

| This compound | None | 7.4 | 1 |

| 3-Bromo-4-(phenylsulfonyl)pyridine | 3-Bromo | 7.4 | >1 |

| 2-Methyl-4-(phenylsulfonyl)pyridine | 2-Methyl | 7.4 | <1 |

The reaction of this compound derivatives with unequal bidentate nucleophiles (containing two different nucleophilic centers) provides a powerful strategy for the synthesis of fused heterocyclic systems. The regioselectivity of these reactions is a key aspect of their synthetic utility.

In the case of 4-phenylsulfonyl-tetrafluoropyridine, reactions with unequal bidentate nucleophiles, such as those containing both amino and hydroxyl or thiol groups, have been investigated. researchgate.netresearchgate.net The first nucleophilic substitution typically occurs at the 2-position of the pyridine ring. researchgate.netresearchgate.net This initial attack is generally carried out by the more nucleophilic site of the bidentate nucleophile, which is often a primary or secondary amine. researchgate.netresearchgate.net

Following the initial substitution, an intramolecular ring closure occurs at the adjacent 3-position. researchgate.netresearchgate.net This cyclization step is geometrically favored and leads to the formation of fused ring systems like tetrahydropyrido[3,2-b]oxazines, -thiazines, or -pyrazines. researchgate.netresearchgate.net The high nucleophilicity of the amino groups, coupled with the activating influence of the pyridine ring nitrogen on the ortho position, governs this observed regioselectivity. researchgate.net For example, in the reaction with a nucleophile containing both secondary and primary amino groups, the initial attack preferentially occurs from the more nucleophilic secondary amine. researchgate.net

Table 2: Products from the Reaction of 4-Phenylsulfonyl Tetrafluoropyridine with Bidentate Nucleophiles This table is a representative example based on the text. Specific product yields would require direct access to the cited experimental data.

| Bidentate Nucleophile | Nucleophilic Centers | Major Product |

|---|---|---|

| Ethanolamine | -NH2, -OH | Tetrahydropyrido[3,2-b]oxazine derivative |

| Cysteamine | -NH2, -SH | Tetrahydropyrido[3,2-b]thiazine derivative |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic rings. organic-chemistry.org This reaction involves the addition of a carbanion that bears a leaving group at the nucleophilic center to the aromatic ring, followed by base-induced β-elimination. organic-chemistry.orgacs.org

Electrophilic nitropyridines have been shown to react with sulfonyl-stabilized carbanions to afford products of C-H alkylation via the VNS mechanism. acs.org The process begins with the formation of a Meisenheimer-type adduct, which then undergoes elimination of a sulfinic acid (e.g., PhSO₂H) to give the alkylated product. acs.orgacs.org For instance, (E)-4-(2-nitrovinyl)pyridine undergoes VNS with sulfonyl-stabilized carbanions, leading to alkylation at the C3 position. smolecule.com

The VNS reaction has been applied to various nitro-substituted heterocyclic systems, including nitropyridines and nitroimidazoles. organic-chemistry.orgresearchgate.net In the case of nitropyridines, the reaction is sensitive to steric effects. For example, the adduct formed from a sterically hindered isopropyl carbanion may be stable and not undergo the subsequent elimination step. acs.orgacs.org The leaving group on the carbanion is typically a chloride or a phenoxy/thiophenoxy group. organic-chemistry.org

Regiochemical Control with Unequal Bidentate Nucleophiles

Radical Processes and Transformations

Beyond nucleophilic reactions, this compound derivatives can also participate in radical processes, offering alternative pathways for functionalization.

Phenylsulfonyl radicals (PhSO₂•) can be generated from appropriate precursors and participate in various radical cascade reactions. While the direct generation from this compound itself is less common, related sulfonyl-containing compounds serve as important sources for these radicals. For example, (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salts have been designed to generate the PhSO₂CF₂• radical under photoredox catalysis. nih.gov

Once generated, these sulfonyl radicals can undergo addition to unsaturated systems like alkenes and alkynes. nih.govacs.org This addition initiates a cascade of reactions, leading to the construction of complex molecular architectures. For example, a visible light-induced radical cascade reaction of 2-alkynylarylethers with sodium sulfinates (a source of sulfonyl radicals) has been used to synthesize sulfonyl-functionalized dihydrobenzofurans. acs.org This process involves an intramolecular 1,5-hydrogen atom transfer. acs.org

Similarly, the (phenylsulfonyl)difluoromethylation of imidazo[1,2-a]pyridines has been achieved using PhSO₂CF₂I under visible light irradiation, proceeding through a radical mechanism. mdpi.com These radical reactions demonstrate the versatility of the phenylsulfonyl group in synthetic chemistry, extending its utility beyond its role as a leaving group or an activating group in nucleophilic substitutions.

Mechanistic Elucidation of Photolysis-Induced Homolytic Cleavage

The photochemical behavior of this compound involves the absorption of light, leading to the homolytic cleavage of the carbon-sulfur (C–S) bond. This process generates a pyridyl radical and a phenylsulfonyl radical. Studies on related aryl sulfones and sulfides provide insight into this fundamental process.

Photolysis of aryl sulfones and sulfoxides, upon excitation, can lead to the cleavage of the C–S bond, originating from the triplet state to form a radical pair. tandfonline.com For instance, proton photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies have shown that methyl phenyl sulfoxide (B87167) undergoes C–S bond cleavage from its triplet state. tandfonline.com Similarly, irradiation of alkyl and benzyl (B1604629) ethyl sulfides at 254 nm results in efficient homolytic cleavage of the C–S bond, producing alkyl and thiyl radicals. researchgate.net The subsequent reactions of these radicals, such as coupling and hydrogen abstraction, determine the final product distribution. researchgate.net

In the context of this compound, UV irradiation can induce the homolysis of the N–S bond in related N-sulfonyl compounds, generating a phenylsulfonyl radical. rsc.org This process is analogous to the initial step in the photo-Fries rearrangement of N-sulfonyl anilines. rsc.org Mechanistic investigations, including crossover experiments and EPR (Electron Paramagnetic Resonance) spectroscopy, have confirmed the intermediacy of a sulfonyl radical in such photochemical transformations. rsc.org

The stability of the resulting radicals plays a crucial role in the reaction pathway. For aryl triphenylmethyl sulfide (B99878) radical cations, an increase in the electron-donating ability of the arylsulfenyl substituent enhances the stability of the radical cation and decreases the rate of C–S bond cleavage. acs.org Theoretical studies on the phenylsulfinyl radical (PhSO•) and its isomer have shown that their different properties in the excited state dictate their photochemical behavior, leading to various isomerization and ring-opening products. researchgate.net These findings underscore the complexity of the photochemical processes following the initial C-S bond cleavage.

Role of α-Sulfonyl Carbanions as Nucleophiles in Carbon-Carbon Bond Formation

The sulfonyl group in this compound significantly enhances the acidity of the α-protons, facilitating the formation of α-sulfonyl carbanions upon treatment with a base. These carbanions are potent nucleophiles and play a crucial role in the formation of new carbon-carbon bonds. uni-muenchen.deacs.org The synthetic utility of α-sulfonyl carbanions is well-established, as they readily participate in alkylations, acylations, and aldol-type reactions. oup.com

The reactivity of these carbanions is influenced by their structure and the reaction conditions. Studies on cyclohexyl α-sulfonyl carbanions have shown that the stereochemistry of the subsequent electrophilic attack is dependent on the conformation of the carbanion. oup.com The geometry of α-sulfonyl carbanions is generally considered to be planar, which has implications for asymmetric synthesis.

In the context of pyridine chemistry, α-sulfonyl carbanions derived from picolyl sulfones are valuable intermediates. nih.gov A direct method for the synthesis of 4-picolyl aryl sulfones involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides, which is believed to proceed through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. nih.gov This transformation provides access to versatile building blocks for more complex pyridine derivatives. nih.gov

Furthermore, sulfonyl-stabilized carbanions can react with electrophilic nitropyridines in a process known as vicarious nucleophilic substitution (VNS). acs.org This reaction involves the addition of the carbanion to the nitroarene, followed by a base-induced β-elimination of the sulfinic acid, leading to C-H alkylation of the pyridine ring. acs.org

Transition Metal-Catalyzed Carbon-Sulfur Bond Functionalization

The carbon-sulfur bond in aryl sulfones, including this compound, can be activated and functionalized using transition metal catalysts, providing a powerful strategy for the synthesis of diverse organic molecules. rsc.orgdicp.ac.cn These reactions often involve the cleavage of the C–S bond and the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgacs.org

Nickel-catalyzed cross-coupling reactions have been effectively employed for the C–S bond functionalization of sulfones. For instance, nickel catalysts can cleave the C(sp²)–S bond in diaryl sulfones to form biaryls in the presence of Grignard reagents. rsc.org The mechanism is thought to involve a single electron transfer (SET) from the nickel complex to the sulfone, generating a radical intermediate. rsc.org Similarly, nickel-catalyzed desulfonative arylations of N-formyl α-halo-β-phenylsulfonyl tetrahydropyridines with Grignard reagents have been reported. rsc.org

Palladium catalysts are also widely used for C–S bond functionalization. Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds proceeds via C–S bond cleavage to afford arylphosphonates. bohrium.com Additionally, palladium-catalyzed arylthiolation of alkynes can be achieved, although it can be competitive with the dimerization of the alkyne. acs.org

Ruthenium catalysts have been utilized in the synthesis of 1,4-diaryl-1,3-dienes from bis(styryl)sulfones, demonstrating the versatility of transition metals in activating C–S bonds. rsc.org The development of these catalytic methods has expanded the utility of organosulfones as substrates in cross-coupling reactions, offering an alternative to traditional organohalides. rsc.orgdicp.ac.cn

Rearrangement and Cycloaddition Reactions

Intramolecular Rearrangements and Cyclizations Leading to Fused Rings

Derivatives of this compound can undergo intramolecular rearrangements and cyclizations to form various fused ring systems. These reactions are often facilitated by the electronic properties of the sulfonyl group and the pyridine ring.

One notable example is the synthesis of fused biaryl sulfones through palladium-catalyzed intramolecular oxidative arylation. acs.org For instance, the reaction of 1-methyl-4-(phenylsulfonyl)benzene, a related aryl sulfone, can be optimized to yield the corresponding fused sulfone, although the direct cyclization of this compound itself was not explicitly detailed in this context. acs.org

In reactions involving highly fluorinated pyridine systems, the phenylsulfonyl group can influence the regiochemistry of nucleophilic substitution, which is often a prelude to cyclization. The reaction of 4-phenylsulfonyl tetrafluoropyridine with bidentate nucleophiles leads to the formation of difluorinated tetrahydropyrido[3,4-b] researchgate.netacs.orgoxazine, thiazine, and pyrazine (B50134) scaffolds through a one-pot annelation process. researchgate.net This process involves initial nucleophilic attack at the 2-position followed by intramolecular ring closure at the 3-position. researchgate.net Similarly, reaction with N-aryl amidines yields imidazopyridine systems via an intramolecular nucleophilic aromatic substitution. researchgate.net

The Morin rearrangement, a process involving the intramolecular cyclization of an alkene and a sulfenic acid group, provides a conceptual framework for potential cyclizations in sulfoxide derivatives of pyridines. nih.gov While not directly involving this compound, this highlights the reactivity patterns that could be exploited in related systems. The synthesis of various fused pyridine compounds, such as quinolines and pyrazolo-pyridines, has been achieved through aza-Diels-Alder reactions, demonstrating another pathway to fused ring systems starting from pyridine derivatives. nih.gov

Regioselective Reactions of Pyridynes Influenced by Sulfonyl Directing Groups

The sulfonyl group can act as a directing group in the chemistry of pyridynes, which are highly reactive intermediates. The electronic and steric effects of the sulfonyl group can influence the regioselectivity of nucleophilic additions and cycloaddition reactions.

While direct studies on pyridynes derived from this compound are not extensively detailed, research on related substituted 3,4-pyridynes provides significant insights. The regioselectivity of nucleophilic attack on unsymmetrical pyridynes is governed by the distortion of the aryne triple bond, which can be influenced by substituents. nih.govnih.gov For example, a sulfamate (B1201201) group at the C2 position of a 3,4-pyridyne directs nucleophilic attack preferentially to the C4 position. nih.gov This is attributed to an inductive effect that polarizes the triple bond. nih.gov

This principle suggests that a phenylsulfonyl group on the pyridine ring would similarly exert a strong electronic influence, directing the regiochemical outcome of reactions involving a pyridyne intermediate. The development of methods to control the regioselectivity of pyridyne reactions is crucial for their application in the synthesis of highly substituted pyridine derivatives. nih.govnih.gov The ability to manipulate the directing group after the reaction further enhances the synthetic utility of this approach. nih.gov

In a related context, the N-(2-pyridyl)sulfonyl (N-SO2Py) group has been used as a directing group in palladium-catalyzed cyclocarbonylation reactions, where it reverses the typical regioselectivity of arylallene insertion. rsc.org This demonstrates the powerful directing capability of sulfonyl-containing groups in transition metal-catalyzed processes.

Dearomatization-Rearomatization Pathways in Pyridine Functionalization

Dearomatization-rearomatization strategies provide a powerful approach for the functionalization of the pyridine ring, including derivatives like this compound. researchgate.netacs.orgrsc.org This approach temporarily disrupts the aromaticity of the pyridine ring to facilitate reactions that are otherwise difficult to achieve, followed by a rearomatization step to restore the stable aromatic system. researchgate.netresearchgate.net

This strategy has been successfully employed for the C-H functionalization of pyridines at various positions. rsc.org For instance, pyridines can react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form dearomatized intermediates, such as 1,4-dipoles or oxazino-pyridine species. researchgate.net These intermediates, which behave as nucleophilic dienamines, can then react with electrophiles or radicals. researchgate.net A subsequent acid-promoted rearomatization step yields the functionalized pyridine. researchgate.net

The regioselectivity of these functionalization reactions can often be controlled by the reaction conditions. For example, the functionalization of pyridines via oxazino pyridine intermediates can be switched from meta- to para-selective by changing the reaction medium from neutral to acidic. acs.org This pH-dependent reactivity allows for site-switchable C-H functionalization. acs.org

In the context of this compound, the electron-withdrawing nature of the phenylsulfonyl group would activate the pyridine ring towards nucleophilic attack, a key step in many dearomatization pathways. N-sulfonylpyridinium salts, formed by the reaction of pyridines with sulfonylating agents, are unstable intermediates that readily undergo dearomatization upon reaction with nucleophiles. mdpi.com These dearomatized dihydropyridine intermediates can then be further functionalized. For instance, a method for the direct conversion of 4-alkylpyridines to the corresponding aryl picolyl sulfones is believed to proceed through transient N-sulfonyl 4-alkylidene dihydropyridine intermediates. nih.gov This process represents a formal sulfonylation of an unactivated picolyl C-H bond, showcasing the utility of dearomatization-rearomatization pathways. nih.gov

Oxidation and Reduction Chemistry of the Phenylsulfonyl Moiety

The phenylsulfonyl moiety is a key functional group in the chemistry of this compound, primarily due to its profound electronic influence on the pyridine ring. The sulfur atom in the sulfonyl group (–SO₂–) exists in its highest formal oxidation state (+6), which imparts significant stability and general resistance to further oxidation under many synthetic conditions.

Research into the reactivity of this compound derivatives indicates that the phenylsulfonyl group is remarkably stable and often remains inert during transformations targeting other parts of the molecule. Its principal role is to function as a potent electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack and, more significantly, activates it for nucleophilic aromatic substitution, typically at positions ortho and para to the sulfonyl group. jetir.org For instance, in studies involving palladium-catalyzed intramolecular oxidative C–H palladation, this compound was found to be unreactive, with the starting material recovered unchanged. acs.org This lack of reactivity underscores the stability of the sulfonyl group and the C-H bonds of the associated rings under these specific oxidative conditions.

While the direct oxidation of the phenylsulfonyl group in this compound is not a common transformation due to its already high oxidation state, the formation of this group from lower oxidation state sulfur precursors is a standard oxidative process. In related heterocyclic systems, arylthio-derivatives (sulfides) are readily oxidized to the corresponding arylsulfonyl compounds (sulfones). oup.com Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). oup.com The successful synthesis of sulfones via this oxidative route implies the thermodynamic stability of the resulting sulfonyl group once formed.

The reduction of the phenylsulfonyl group is also challenging and typically requires harsh reaction conditions or potent reducing agents that are often incompatible with other functional groups in the molecule. The searched literature does not provide specific examples of the successful reduction of the sulfonyl moiety within this compound itself. The focus remains on its utility as a stable activating group for other reaction types.

The table below summarizes the observed behavior of the phenylsulfonyl group in this compound under specific reaction conditions, highlighting its general inertness in redox chemistry.

Interactive Data Table: Reactivity of the Phenylsulfonyl Group in this compound

| Reaction Type | Reagents/Conditions | Compound | Observed Reactivity of Phenylsulfonyl Group | Outcome | Reference |

| Intramolecular Oxidative Arylation | Pd(OAc)₂, AgOAc, PPh₃, Pivalic Acid, 130 °C | This compound | Inert | No reaction, starting material recovered | acs.org |

| Nucleophilic Substitution | Various Nucleophiles | 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine | Activating Group | Substitution at pyridine ring positions; group itself is not transformed | researchgate.net |

| Oxidation of Precursor | H₂O₂ or KMnO₄ | Arylthio-diazocines | Product of Oxidation | Forms the stable arylsulfonyl group | oup.com |

Applications of 4 Phenylsulfonyl Pyridine As a Versatile Synthetic Intermediate

Building Blocks for Diverse Heterocyclic Scaffolds

4-(Phenylsulfonyl)pyridine is a key starting material for the creation of numerous heterocyclic structures. The phenylsulfonyl group can act as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate molecular architectures.

Pyrrolopyridine and Imidazopyridine Frameworks

The synthesis of pyrrolopyridine and imidazopyridine frameworks often utilizes this compound derivatives. For instance, 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound featuring a pyrrole (B145914) ring fused to a pyridine (B92270) ring. evitachem.com Its synthesis typically involves the formation of the pyrrolopyridine core, followed by sulfonylation with phenylsulfonyl chloride. evitachem.com This compound serves as a valuable precursor for developing kinase inhibitors and other biologically active molecules. evitachem.com

Similarly, imidazo[1,2-a]pyridines, a crucial scaffold in many marketed drugs like Zolpidem and Alpidem, can be synthesized and functionalized using strategies involving phenylsulfonyl groups. researchgate.netrsc.org The direct C-3 functionalization of imidazo[1,2-a]pyridines is a critical synthetic pathway, and methods for amination, sulfenylation, and arylation have been developed. researchgate.net For example, C3-(phenylsulfonyl)difluoromethylation of imidazo[1,2-a]pyridines has been achieved, highlighting the role of the phenylsulfonyl moiety in introducing specific functionalities. researchgate.netmdpi.com

| Starting Material | Reagents | Product | Application |

| 2-aminopyridine derivatives | Aldehydes/ketones, Phenylsulfonyl chloride | 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Precursor for kinase inhibitors |

| Imidazo[1,2-a]pyridines | Phenylsulfonyl-containing reagents | C3-functionalized imidazo[1,2-a]pyridines | Development of bioactive compounds |

| 4-phenylsulfonyl tetrafluoropyridine | N-aryl amidines | Polyfunctional heteroaromatic imidazopyridine systems | Building blocks for complex heterocycles |

Quinolines and Isoquinolines

The synthesis of quinolines and isoquinolines, important classes of nitrogen-containing heterocycles with diverse biological activities, can also be facilitated by the use of phenylsulfonyl-containing precursors. nih.govnih.gov While direct reactions involving this compound are less commonly detailed, the broader strategy of using phenylsulfonyl groups as activating or leaving groups is relevant. For instance, 2-sulfonylquinolines can be synthesized through the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides. nih.gov This highlights the utility of the sulfonyl group in the functionalization of quinoline rings.

In the realm of isoquinolines, methoxy (B1213986) phenylsulfonyl benzo researchgate.netjetir.orgimidazo[2,1-a]isoquinolinone has shown significant anti-tumor potential. nih.gov The synthesis of such complex molecules often involves multi-step sequences where phenylsulfonyl intermediates could play a crucial role in directing the regiochemistry of reactions.

Thiazolo[3,2-a]pyridine Scaffolds

Thiazolo[3,2-a]pyridines are another class of heterocyclic compounds whose synthesis can be achieved using phenylsulfonylated intermediates. These scaffolds are of interest due to their potential biological activities. tandfonline.com One-pot, multi-component reactions are often employed for the synthesis of these systems. For example, the reaction of 2-(nitromethylene)thiazolidine, aromatic aldehydes, and 2-(phenylsulfonyl)acetonitrile leads to the formation of 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines. ibu.edu.trresearchgate.net Similarly, the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)thiazolo[3,2-a]pyridine-6-carbonitrile derivatives has been accomplished through a multi-component reaction involving aromatic aldehydes, malononitrile, and 2-phenylsulfonylmethylenethiazolidin-4-one. ibu.edu.tr

| Reactants | Product |

| 2-(nitromethylene)thiazolidine, aromatic aldehydes, 2-(phenylsulfonyl)acetonitrile | 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines |

| Aromatic aldehydes, malononitrile, 2-phenylsulfonylmethylenethiazolidin-4-one | 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)thiazolo[3,2-a]pyridine-6-carbonitrile derivatives |

Ring-Fused Perhalo and Polyfunctional Heterocyclic Systems

4-(Phenylsulfonyl)-2,3,5,6-tetrachloropyridine is a key intermediate for the synthesis of ring-fused perhalo and polyfunctional heterocyclic systems. orgchemres.orgresearchgate.net This compound is synthesized from the reaction of pentachloropyridine (B147404) with sodium phenylsulfinate. researchgate.net The presence of the electron-withdrawing phenylsulfonyl group significantly influences the regiochemistry of subsequent nucleophilic aromatic substitution reactions. researchgate.net Less sterically hindered nucleophiles tend to substitute at the 4-position, while more hindered nucleophiles may yield a mixture of ortho- and para-substituted products. orgchemres.org This predictable reactivity allows for the controlled synthesis of various polysubstituted pyridine derivatives. For instance, intramolecular cyclization of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine can lead to the formation of novel benzothienopyridine-S,S-dioxide frameworks. rsc.org

Synthesis of Tetrahydropyrido[3,4-b]oxazine, Thiazine, and Pyrazine (B50134) Scaffolds

The synthesis of various tetrahydropyrido-fused heterocyclic systems is a notable application of this compound derivatives, particularly 4-phenylsulfonyl tetrafluoropyridine. The general strategy involves a one-pot annelation reaction with appropriate difunctional nucleophiles. researchgate.netresearchgate.net

The reaction of 4-phenylsulfonyl tetrafluoropyridine with unequal bidentate nucleophiles, such as those containing nitrogen, oxygen, or sulfur, leads to the formation of difluorinated tetrahydropyrido[3,4-b] researchgate.netCurrent time information in Bangalore, IN.oxazine, thiazine, and pyrazine scaffolds. researchgate.netresearchgate.net The first nucleophilic substitution typically occurs at the 2-position of the pyridine ring by the more nucleophilic site of the bidentate nucleophile (usually a primary or secondary amine). researchgate.net This is followed by an intramolecular ring closure at the adjacent 3-position. researchgate.net

Furthermore, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized by the sequential reaction of pentafluoropyridine (B1199360) with sodium phenylsulfinate to form 4-phenylsulfonyl tetrafluoropyridine, followed by reaction with a suitable diamine. acs.orgnih.gov The resulting difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds possess multiple sites for further functionalization, allowing for the creation of diverse polysubstituted orgchemres.orgorgchemres.org-ring fused systems. acs.orgnih.gov

Role in Site-Specific Chemical Functionalization

Beyond its role as a building block for heterocyclic scaffolds, this compound and its derivatives are instrumental in the site-specific functionalization of molecules, including proteins. The phenylsulfonyl pyridine moiety has been identified as a thiol-specific tag, exhibiting high reactivity with solvent-exposed thiol groups in aqueous solutions at room temperature. researchgate.net

The reactivity of these tags can be fine-tuned by introducing substituents on the pyridine ring. For example, the introduction of a bromine atom at the meta-position of the pyridine ring enhances the reactivity of 4-phenylsulfonyl pyridine towards solvent-exposed thiols in proteins. researchgate.net This allows for the targeted modification of proteins at specific cysteine residues.

A notable example is 5-fluoro-4-(phenylsulfonyl)picolinaldehyde (FPPA), where the combination of the phenylsulfonyl and aldehyde groups results in high reactivity of the fluorine substituent towards free thiols. researchgate.net In FPPA, the fluorine is more reactive than the phenylsulfonyl group, enabling a quantitative nucleophilic substitution. This can be followed by either a selective substitution of the phenylsulfonyl group by another thiol or a cyclization reaction of the aldehyde with a 1,2-aminothiol molecule. researchgate.net This dual reactivity makes FPPA a valuable tool for protein-protein coupling under mild conditions, leading to the formation of stable protein conjugates. researchgate.net

| Compound | Application | Key Feature |

| This compound derivatives | Site-specific modification of proteins | Thiol-specific reactivity |

| 5-fluoro-4-(phenylsulfonyl)picolinaldehyde (FPPA) | Protein-protein coupling | Dual reactivity of fluorine and phenylsulfonyl groups |

Modification of Proteins and Biomolecules via Thiol-Specific Moieties

The phenylsulfonyl pyridine moiety is a reactive and stable functional group used for the site-specific modification of proteins and other biomolecules. nih.govresearchgate.net This specificity is directed towards the thiol group of cysteine residues, which are often found at key structural or functional sites within a protein. nih.gov The reaction proceeds via a nucleophilic substitution where the thiol group attacks the pyridine ring, displacing the phenylsulfonyl group to form a stable and reduction-resistant thioether bond. nih.govresearchgate.net

This covalent labeling strategy is a powerful tool for understanding protein dynamics and functions. researchgate.netrsc.org For instance, paramagnetic tags containing a phenylsulfonyl pyridine moiety have been developed for use in high-resolution nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org Two such examples are the DOTA-like tags, BrPSPy-DO3M(S)A-Ln and BrPSPy-6M-DO3M(S)A-Ln, which demonstrate high reactivity with solvent-exposed thiol groups in aqueous solutions at room temperature. nih.govresearchgate.net

Detailed research findings on the kinetics of this reaction have provided valuable insights for its application. rsc.org

Tunable Reactivity : The reactivity of phenylsulfonyl pyridines with free thiols can be finely tuned by introducing different substituent groups on the pyridine ring. rsc.org For example, adding a bromine atom at the meta-position of the pyridine ring enhances the reactivity of this compound towards a protein's thiol group. nih.govresearchgate.net

Structural Rigidity : The inclusion of an ortho-methyl group on the pyridine can increase the rigidity of the tag once it is conjugated to the protein, which is beneficial for structural analysis. nih.govresearchgate.net

pH Dependence : Kinetic assays have shown that the reaction rates are influenced by pH, which provides another layer of control for the modification process. rsc.org

A derivative, 5-fluoro-4-(phenylsulfonyl)picolinaldehyde (FPPA), showcases the moiety's versatility. In FPPA, the fluorine atom is more reactive towards thiols than the phenylsulfonyl group, allowing for a sequential and selective substitution strategy. researchgate.netresearchgate.net This enables efficient protein-protein coupling under mild conditions, resulting in stable protein conjugates. researchgate.netresearchgate.net

Interactive Table: Phenylsulfonyl Pyridine Derivatives for Thiol Modification

| Compound Name | Key Feature | Application |

|---|---|---|

| BrPSPy-DO3M(S)A-Ln | Enhanced reactivity due to Bromine substituent. nih.gov | Paramagnetic tagging for protein NMR analysis. nih.gov |

| BrPSPy-6M-DO3M(S)A-Ln | Increased rigidity from ortho-methyl group. nih.gov | Paramagnetic tagging for protein NMR analysis. nih.gov |

| 5-fluoro-4-(phenylsulfonyl)picolinaldehyde (FPPA) | Contains two reactive sites (F and SO2Ph) with differential reactivity. researchgate.netresearchgate.net | Protein-protein coupling. researchgate.netresearchgate.net |

Synthesis of Diversified Pyridine and Pyridine-Related Ring Systems

This compound and its derivatives are valuable precursors for creating a diverse range of substituted pyridine and related heterocyclic systems. acs.org The phenylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is further activated by other electron-withdrawing groups like halogens.

One prominent strategy involves the use of perchlorinated phenylsulfonyl pyridines. For example, 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was synthesized from pentachloropyridine and serves as a platform for further functionalization. researchgate.net It reacts with various nucleophiles, with substitution generally occurring at the 4-position of the pyridine ring, displacing the phenylsulfonyl group. researchgate.net This allows for the introduction of a wide range of substituents, leading to new polychlorinated pyridine derivatives.

The phenylsulfonyl group can also be used to activate C-H bonds adjacent to the pyridine ring. A straightforward method has been developed to convert 4-picoline derivatives into the corresponding aryl picolyl sulfones. acs.org These resulting heterocyclic sulfones are stable and possess significant synthetic potential, serving as valuable intermediates for accessing more complex pyridine-related ring systems. acs.org The reaction is believed to proceed through N-sulfonyl-4-alkylidene dihydropyridine (B1217469) intermediates. acs.org

Furthermore, the phenylsulfonyl group plays a crucial role in ring transformation methodologies. In one such approach, N-phenylsulfonyl 3-formyl indoles undergo a ring cleavage and rearrangement reaction in the presence of β-keto esters, sulfones, or phosphonates to yield highly substituted pyridine derivatives. nih.gov This method has been successfully applied to the synthesis of various bioactive pyridine scaffolds. nih.gov

Interactive Table: Synthetic Strategies for Pyridine Diversification

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine researchgate.net | N and O nucleophiles researchgate.net | 4-substituted-tetrachloropyridines researchgate.net |

| 4-Picoline derivatives acs.org | Aryl sulfonyl chlorides acs.org | Aryl picolyl sulfones acs.org |

| N-Phenylsulfonyl 3-formyl indoles nih.gov | β-keto esters/sulfones nih.gov | Substituted pyridines nih.gov |

Precursors for Structurally Complex Molecules and Synthetic Hubs

The utility of this compound extends to its role as a foundational building block, or synthetic hub, for the assembly of structurally complex and often biologically active molecules. acs.orgevitachem.com Its activated structure serves as a versatile handle for introducing the pyridine motif into larger molecular architectures.

The concept of a synthetic hub is also exemplified by its use in creating sophisticated molecular probes for biochemical research. As mentioned previously, the phenylsulfonyl pyridine moiety is a critical component of DOTA-like paramagnetic tags used for NMR analysis of proteins. nih.govrsc.org In this context, the phenylsulfonyl pyridine is not just a simple leaving group but a crucial linker that enables the attachment of a complex, functional chelate (the DOTA-like tag) to a specific site on a biomolecule. nih.gov The aryl picolyl sulfones generated from 4-alkylpyridines are also described as valuable intermediates that can lead to a wide variety of sophisticated pyridine-containing ring systems, reinforcing their status as synthetic hubs. acs.org

Computational and Theoretical Studies in 4 Phenylsulfonyl Pyridine Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of molecules containing the 4-(phenylsulfonyl)pyridine scaffold.

Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations are instrumental in understanding the electronic landscape of this compound derivatives. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine (B92270) ring, enhancing its reactivity toward nucleophilic substitution. orgchemres.org

Key quantum chemical parameters derived from DFT calculations, such as electron affinity, ionization potential, electronegativity, and the HOMO-LUMO energy gap (ΔE), are used to predict sites for nucleophilic and electrophilic attacks. tandfonline.com For instance, in a study of various pyridinium (B92312) salts, DFT calculations at the B3LYP level of theory were employed to analyze their geometry, electronic structure, and chemical reactivity. tandfonline.com The analysis of global descriptors can reveal the most reactive compounds within a series. For example, a compound with a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is generally more reactive. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visually represent the electron distribution in a molecule. ijcce.ac.ir Electron-rich regions, susceptible to electrophilic attack, are typically shown in one color (e.g., yellow), while electron-deficient regions, prone to nucleophilic attack, are depicted in another (e.g., light blue). tandfonline.com

Mechanistic Probing of Reaction Pathways and Transition States

DFT calculations are pivotal in mapping out the potential energy surfaces of reactions involving this compound, allowing for the identification of intermediates and the calculation of transition state energies. This information is crucial for understanding reaction mechanisms and predicting the feasibility of different pathways. rsc.org

For example, in the study of the photochemistry of sulfonyl azides, DFT calculations (B3LYP/6-311++G(3df,3pd) and M06-2X/6-311++G(d,p)) were used to locate transition states on the potential energy surfaces for the formation of singlet nitrenes and other photoproducts. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the intended reactants and products. rsc.org

These computational approaches have also been applied to understand the hydrolysis of related phosphotriesters, where large kinetic isotope effects suggested highly associative transition states. researchgate.net Such detailed mechanistic insights are invaluable for designing new reactions and catalysts.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational preferences of molecules are critical determinants of their physical and chemical properties. Molecular mechanics and DFT calculations are employed to perform conformational analysis of molecules containing the this compound moiety. nih.gov

Conformational studies using methods like MM2(85) have been used to analyze related tetrahydroisoquinolines, where the heterocyclic ring was found to prefer a half-chair conformation with phenyl rings in pseudo-equatorial positions. nih.gov Such analyses help in understanding structure-activity relationships.

Predicting Regioselectivity and Stereoselectivity through Computational Models

Computational models are powerful tools for predicting the outcome of reactions where multiple products are possible. DFT calculations can be used to determine the relative energies of different transition states, thereby predicting the regioselectivity and stereoselectivity of a reaction.

For instance, in the Pd-catalyzed oxidative arylation of N-(phenylsulfonyl)indoles, DFT calculations provided insights into how changing the catalyst system could switch the regioselectivity from C2- to C3-arylation. nih.gov The calculations showed that in the absence of a specific ligand, an oxidative-Heck arylation mechanism favoring C2 selectivity was operative. However, the presence of a chelating ligand favored a C3-selective C–H activation/reductive elimination pathway. nih.gov

Similarly, DFT (M06-L) calculations have been used to understand the reversal of regioselectivity in 1,3-dipolar cycloaddition reactions between vinyl sulfones and sugar azides by analyzing the distortion/interaction model of the transition states. acs.org

Analysis of Intramolecular Interactions (e.g., Halogen Bonding)

Computational methods are essential for identifying and quantifying weak intramolecular interactions, such as halogen bonds, which can significantly influence molecular conformation and crystal packing.

In a theoretical study of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine and its derivatives, the effect of substituents on the phenyl ring on the strength of intramolecular halogen bonds was investigated. orgchemres.org The calculations, performed at the M05-2X/6-311++G(d,p) level, showed that electron-withdrawing groups in the meta and para positions strengthen the halogen bond between a sulfonyl oxygen and a chlorine atom on the pyridine ring. orgchemres.org Conversely, electron-donating groups weakened this interaction. orgchemres.org

The analysis of such non-covalent interactions is crucial, as they play a significant role in molecular recognition and drug design. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Phenylsulfonyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Phenylsulfonyl)pyridine and its analogues in solution.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the molecular structure of this compound and its derivatives. researchgate.net The chemical shifts, multiplicities, and coupling constants of the signals provide detailed information about the electronic environment and connectivity of the atoms within the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the pyridine (B92270) ring and the phenyl ring exhibit distinct signals. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the chemical shifts of the pyridine protons. For instance, the protons at the 2 and 6 positions (H-2/H-6) of the pyridine ring are deshielded and appear as a doublet at approximately 8.85 ppm, while the protons at the 3 and 5 positions (H-3/H-5) resonate as a doublet around 7.12 ppm. vulcanchem.com The protons of the phenyl group typically appear as a multiplet in the range of 7.45–7.95 ppm. vulcanchem.com

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework. The signals for the aromatic carbons in derivatives like 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine appear in the region of 128.2 to 149 ppm. orgchemres.org

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|---|

| This compound | ¹H NMR | CDCl₃ | 8.85 (d, J = 5.2 Hz, 2H) | Pyridine H-2/H-6 |

| 7.12 (d, J = 5.2 Hz, 2H) | Pyridine H-3/H-5 | |||

| 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine | ¹H NMR | DMSO-d6 | 8.06 (d, J = 7.36 Hz, 2H) | Aromatic H |

| 7.86 (t, J = 7.56 Hz, 1H) | Aromatic H | |||

| 7.72 (t, J = 7.48 Hz, 2H) | Aromatic H | |||

| 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine | ¹³C NMR | DMSO-d6 | 149 | Aromatic C |

| 146.8 | Aromatic C | |||

| 139.3 | Aromatic C | |||

| 135.8 | Aromatic CH | |||

| 130.2 | Aromatic CH | |||

| 129.4 | Aromatic C | |||

| 128.2 | Aromatic CH |

Specialized NMR Techniques (e.g., ¹⁹F NMR for Fluorinated Derivatives)

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. researchgate.net This technique is highly sensitive to the local electronic environment of the fluorine atoms, making it valuable for identifying and quantifying fluorinated compounds. nih.gov The chemical shifts and coupling patterns in ¹⁹F NMR spectra provide unique fingerprints for different fluorinated moieties. nih.gov For example, in studies of fluorinated pyridines, ¹⁹F NMR is used to determine the regioselectivity of nucleophilic substitution reactions. worktribe.com The technique can distinguish between fluorine atoms at different positions on the pyridine ring, providing clear evidence for the site of reaction. worktribe.comresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound and its derivatives, IR spectroscopy is primarily used to confirm the presence of the sulfonyl (SO₂) group. researchgate.netorgchemres.org

The sulfonyl group exhibits two characteristic strong stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine, these bands are observed at approximately 1298.4 cm⁻¹ and 1179.1 cm⁻¹, respectively. orgchemres.org The precise positions of these bands can be influenced by the electronic nature of the substituents on the pyridine and phenyl rings.

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine | Asymmetric SO₂ Stretch | 1298.4 |